Lintuzumab is a humanized monoclonal antibody developed primarily for the treatment of acute myeloid leukemia (AML). It targets the CD33 antigen, which is prevalent in AML cells but minimally expressed in normal tissues, making it a promising candidate for targeted cancer therapy. Initially developed by Seattle Genetics, lintuzumab has undergone various clinical trials to assess its efficacy and safety in treating AML and related disorders. Although a Phase IIb trial did not demonstrate improved survival rates, lintuzumab has received orphan drug designation from the U.S. Food and Drug Administration and the European Medicines Agency for AML and myelodysplastic syndromes .
Lintuzumab is classified as a monoclonal antibody, specifically targeting the CD33 protein. This classification allows it to engage with the immune system to facilitate the destruction of malignant cells expressing CD33. The antibody was derived from humanized sources, which enhances its compatibility with human immune responses .
The synthesis of lintuzumab involves several key steps:
Lintuzumab's molecular structure consists of two identical heavy chains and two identical light chains, forming a classical Y-shaped antibody structure. The variable regions of these chains contain complementarity-determining regions that provide high specificity for the CD33 antigen. The precise molecular weight of lintuzumab is approximately 150 kDa, typical for full-length antibodies .
Lintuzumab can be conjugated with various cytotoxic agents or radionuclides to enhance its therapeutic efficacy. For instance, it has been linked with actinium-225 to form a radioimmunoconjugate, which allows for targeted alpha particle therapy against AML cells . The conjugation process typically involves:
Lintuzumab exerts its therapeutic effects primarily through targeting CD33 on leukemia cells, leading to several mechanisms:
Lintuzumab has been explored primarily as a therapeutic agent for:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: